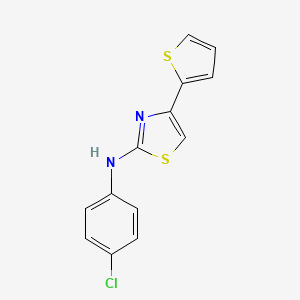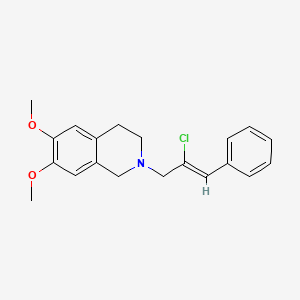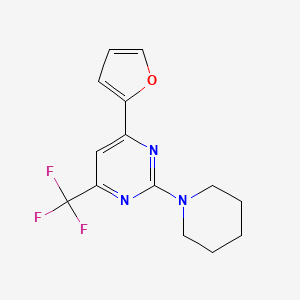![molecular formula C16H18N2O3 B5620195 ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5620195.png)
ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multistep reactions, including intramolecular cycloaddition, which leads to complex structures exhibiting unique chemical behaviors. For instance, the intramolecular cycloaddition of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate results in compounds with distinct pyrrolidine and dihydropyran rings, showcasing the versatility of pyrrole synthesis techniques (He, 2010).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by their crystallographic parameters, such as bond angles and lengths, which are crucial for understanding their chemical reactivity and interactions. For example, studies using single-crystal X-ray crystallography reveal detailed structural information, including the presence of intramolecular hydrogen bonds and the crystal packing influenced by weak intermolecular interactions (Manolov, B. Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. These reactions include oxidation, reduction, and cycloaddition, each affecting the compound's functional groups and overall reactivity. The synthesis of potential metabolites showcases the adaptability of pyrrole compounds to chemical modifications, leading to the creation of new compounds with varied chemical properties (Sunthankar et al., 1993).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are integral to their application in chemical synthesis and material science. Crystallographic studies provide insights into the molecular conformations and packing within the crystal lattice, which are essential for predicting the stability and solubility of these compounds (Silva et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their utilization in synthetic chemistry. Research into the synthesis and characterization of these compounds highlights their potential as intermediates in the formation of more complex molecules, offering a broad spectrum of chemical functionalities (Dawadi & Lugtenburg, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(19)13-5-7-15(8-6-13)18-11(2)9-14(10-17-20)12(18)3/h5-10,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMLJLHYKCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B5620117.png)
![N-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5620121.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5620129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide](/img/structure/B5620133.png)
![({5-[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5620141.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5620149.png)
![5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid](/img/structure/B5620153.png)

![(3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5620177.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-(methoxymethyl)pyridine](/img/structure/B5620183.png)

![9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-9H-carbazole](/img/structure/B5620203.png)

![2-(2-methoxyethyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620209.png)